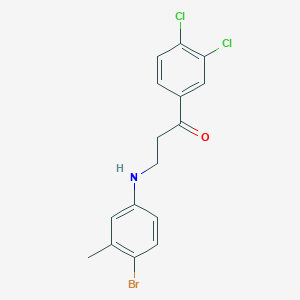![molecular formula C17H14N2O B1274832 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL CAS No. 429651-60-5](/img/structure/B1274832.png)
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.3 g/mol. It is a D−π–A type quinoline derivative .
Molecular Structure Analysis
The molecular structure of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is characterized by a five-membered ring formed by the O–H···N hydrogen bond .
Chemical Reactions Analysis
The chemical reactions of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” have been studied, particularly its excited-state intramolecular proton transfer (ESIPT) behavior . Upon coordination with Zn2+, the hydroxyl proton in the compound is removed, resulting in the inhibition of ESIPT .
Wissenschaftliche Forschungsanwendungen
Subheading Luminescent Properties and Metallic Complexes
8-Hydroxyquinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and studied for their photoluminescence properties. Their metallic complexes are characterized using various spectroscopic methods. These compounds demonstrate red-shifted luminescence wavelengths and prolonged fluorescence lifetimes, indicating their potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent materials (Ouyang Xin-hua, Zeng He-ping, Xie Yan, 2007).
Structural and Luminescent Properties
Subheading Synthesis and Characterization of Quinoline Derivatives
Quinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and characterized, revealing their potential for manufacturing organic light-emitting materials. These compounds emit blue to green fluorescence under UV irradiation and display good thermal stability, making them suitable for various optical and electronic applications (Q. Li, Zhaozhe Xu, Mingxin Yu, Hong Fan, Bo-geng Li, 2011).
Molecular Recognition Applications
Subheading Chiral Solvating Agents for Isomer Discrimination
Optically pure derivatives of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol are utilized as chiral solvating agents for molecular recognition. These agents efficiently discriminate between isomers of various acids and peptides using NMR or fluorescence spectroscopy, highlighting their potential in analytical chemistry and biochemistry (Aditya N. Khanvilkar, A. Bedekar, 2018).
Bioimaging Applications
Subheading Dual-modal pH Probes for Bioimaging
Compounds based on 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol are developed as dual-modal probes for pH detection. These probes demonstrate significant fluorescence intensity changes and colorimetric responses across pH ranges, proving useful for in vivo imaging of live cells and offering a convenient method for pH testing in various scientific and medical settings (Qin Zhu, Z. Li, Lan Mu, Xi Zeng, C. Redshaw, G. Wei, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-aminophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDUYWZJMYLBJ-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

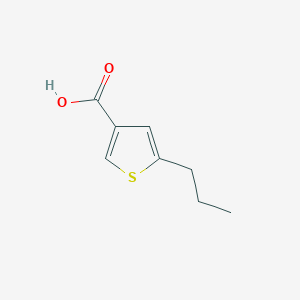
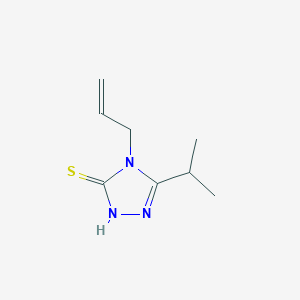
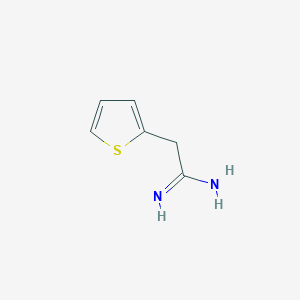
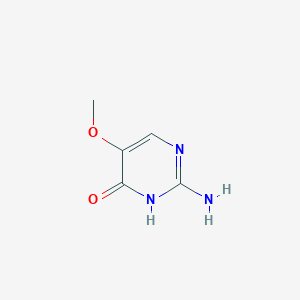
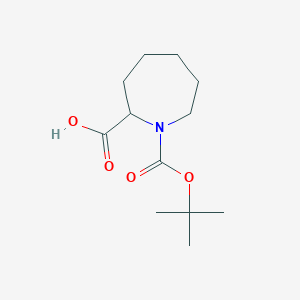
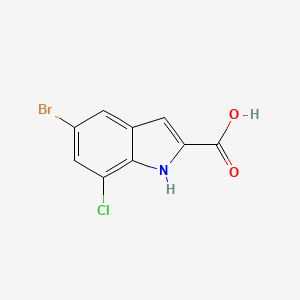
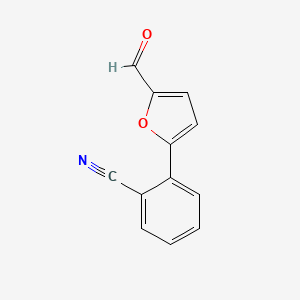
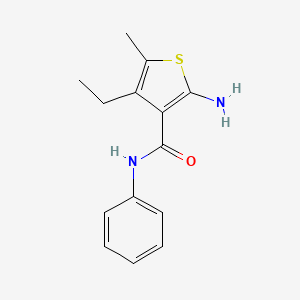
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)
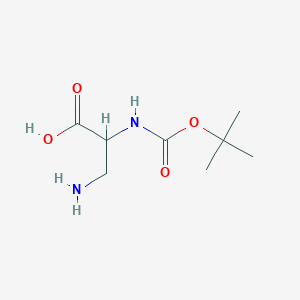
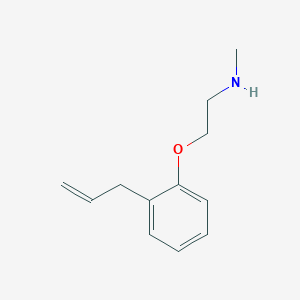
![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)
![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)
